molecular formula C10H10O2 B6239850 2-benzyloxetan-3-one CAS No. 1488410-76-9

2-benzyloxetan-3-one

Cat. No. B6239850
CAS RN: 1488410-76-9
M. Wt: 162.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-benzyloxetan-3-one can be achieved via metalated SAMP/RAMP hydrazones . The SAMP hydrazone derived from oxetan-3-one is prepared in quantitative yield, offering a practical route to these important medicinal chemistry building blocks .


Molecular Structure Analysis

The molecular weight of 2-benzyloxetan-3-one is 162.19 . The InChI code is 1S/C10H10O2/c11-9-7-12-10 (9)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 .


Chemical Reactions Analysis

Oxetan-3-ones, including 2-benzyloxetan-3-one, have been demonstrated to take part in Pictet-Spengler reactions with tryptamine and tryptophan ethyl ester derivatives . A range of 3,3-disubstituted oxetanes are successfully made by reaction of oxetan-3-ones with various carboxylic acids and isocyanides .


Physical And Chemical Properties Analysis

2-benzyloxetan-3-one is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Future Directions

The future directions for 2-benzyloxetan-3-one could involve further exploration of its synthesis methods and its potential applications in medicinal chemistry . The incorporation of the oxetane unit into other compounds, such as tetrahydro-β-carbolines, is one area of ongoing research .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-benzyloxetan-3-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the formation of the oxetan ring and the introduction of the benzyl group.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Benzyl bromide", "Sodium hydroxide", "Acetic acid", "Sodium bicarbonate", "Magnesium sulfate", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-phenyl-3-oxopropanoate", "Step 2: Cyclization of ethyl 3-phenyl-3-oxopropanoate with sodium hydroxide to form 2-phenyl-2-oxetanone", "Step 3: Protection of the ketone group in 2-phenyl-2-oxetanone with benzyl bromide in the presence of sodium bicarbonate to form 2-benzyloxetan-3-one", "Step 4: Purification of the crude product using a mixture of diethyl ether and petroleum ether, followed by drying with magnesium sulfate" ] }

CAS RN

1488410-76-9

Product Name

2-benzyloxetan-3-one

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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